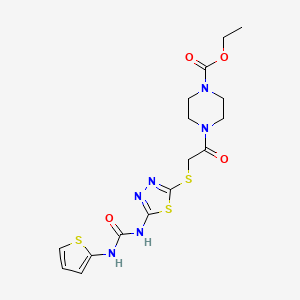

Ethyl 4-(2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-[2-[[5-(thiophen-2-ylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O4S3/c1-2-26-16(25)22-7-5-21(6-8-22)12(23)10-28-15-20-19-14(29-15)18-13(24)17-11-4-3-9-27-11/h3-4,9H,2,5-8,10H2,1H3,(H2,17,18,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTNUNVRCROSWKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that thiophene-based analogs, which this compound is a part of, have been studied extensively due to their potential as biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects.

Mode of Action

It is known that thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties. The interaction of this compound with its targets and the resulting changes would depend on the specific biological activity it exhibits.

Biochemical Pathways

It is known that thiophene derivatives are utilized in industrial chemistry and material science. They also play a prominent role in the advancement of organic semiconductors.

Result of Action

It is known that molecules with the thiophene ring system exhibit many pharmacological properties. The specific effects would depend on the biological activity it exhibits.

Biological Activity

Ethyl 4-(2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is a complex compound that incorporates various pharmacologically active moieties. This article explores its biological activity, focusing on antimicrobial, anticancer, and other relevant pharmacological effects.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the thiadiazole ring exhibit significant antimicrobial properties. For instance, research has shown that derivatives similar to this compound can effectively inhibit the growth of various bacteria and fungi.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Microorganisms Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| GKP-F-67 | S. aureus, E. faecalis | 32 µg/mL |

| GKP-245 | C. albicans | 16 µg/mL |

Source: Dixit et al., 2006; Demirbas et al., 2009 .

Anticancer Activity

The biological activity of thiadiazole derivatives extends to anticancer properties. Studies have indicated that these compounds can inhibit DNA replication and induce apoptosis in cancer cells. The mechanism involves targeting key kinases involved in tumorigenesis.

Case Study: Anticancer Potential

In vitro studies conducted on various cancer cell lines revealed that derivatives of thiadiazole exhibited IC50 values ranging from 10 to 30 µM. The presence of the thiophen group was associated with enhanced cytotoxicity.

Table 2: Anticancer Activity of Thiadiazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 (Breast Cancer) | 15 |

| Compound B | HeLa (Cervical Cancer) | 25 |

Source: Sarafroz et al., 2019 .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as phosphodiesterase and carbonic anhydrase, which are crucial for cellular metabolism.

- DNA Interaction : The thiadiazole moiety can intercalate into DNA, disrupting replication and transcription processes.

- Apoptosis Induction : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells by activating caspases.

Q & A

Basic Synthesis: What are the key reagents and reaction conditions for constructing the thiadiazole-urea-thiophene core?

The thiadiazole-urea-thiophene core is synthesized via sequential reactions:

- Thiadiazole formation : Lawesson’s reagent or POCl₃ is critical for cyclizing thiosemicarbazides into 1,3,4-thiadiazoles. For example, POCl₃-mediated cyclization at 90°C under reflux yields thiadiazole intermediates .

- Urea linkage : Reaction of isocyanates or carbodiimides with amine-functionalized thiophenes (e.g., 3-(thiophen-2-yl)urea derivatives) under anhydrous conditions forms the urea bridge. Propan-2-ol or ethanol are common solvents for recrystallization .

- Key reagents : Hydrazine hydrate for hydrazide intermediates, thioglycolic acid for thioether bonds, and TFA for deprotecting tert-butyl carbamates in piperazine derivatives .

Advanced Synthesis: How can researchers optimize the coupling efficiency between the thiadiazole and piperazine moieties?

Coupling the thiadiazole-thioacetyl group to the piperazine ring requires precise control:

- Activation strategies : Use EDCI/HOBt or DCC to activate the thioacetic acid carboxyl group before reacting with piperazine.

- Solvent effects : Polar aprotic solvents (DMF or DCM) enhance nucleophilic substitution. notes that TFA-mediated deprotection of tert-butyl piperazine carbamates improves solubility for subsequent coupling .

- Temperature : Reactions performed at 0–5°C minimize side products during acetylthio-piperazine bond formation .

Data Contradiction Analysis: How to resolve discrepancies in reaction yields when introducing electron-withdrawing vs. electron-donating substituents?

Conflicting yields may arise from steric or electronic effects:

- Electron-withdrawing groups (EWGs) : Reduce nucleophilicity of thiadiazole sulfur, slowing thioether formation. Use excess thioglycolic acid (1.5–2 eq) and extended reaction times (8–12 hrs) .

- Electron-donating groups (EDGs) : Increase susceptibility to oxidation. Conduct reactions under inert atmosphere (N₂/Ar) and add antioxidants like BHT .

- Byproduct identification : HPLC-DAD or LC-MS can detect sulfoxide/sulfone byproducts from over-oxidation .

Basic Characterization: What spectroscopic and chromatographic methods confirm the compound’s structure?

- ¹H/¹³C NMR : Key signals include:

- FTIR : Urea C=O stretch at ~1680–1700 cm⁻¹; thiadiazole C=N at ~1600 cm⁻¹ .

- HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) gradients to assess purity (>95%) .

Advanced Analysis: How does molecular docking guide the selection of derivatives for biological activity studies?

- Target selection : Prioritize derivatives with hydrogen-bonding groups (urea, carboxylate) for interactions with enzymes like glutaminase or kinases .

- Docking protocols : AutoDock Vina or Schrödinger Suite evaluates binding poses. highlights derivatives with thioether-linked piperazines showing higher affinity for hydrophobic enzyme pockets .

- Validation : Compare docking scores with in vitro IC₅₀ values (e.g., thiadiazole derivatives with IC₅₀ < 50 nM for GLS1 inhibition ).

Methodological Challenge: What strategies mitigate regioselectivity issues during thiadiazole functionalization?

- Directing groups : Introduce temporary protecting groups (e.g., Boc on piperazine) to steer substitution to the thiadiazole C-5 position .

- Metal catalysis : CuI or Pd(OAc)₂ promotes selective C-S coupling between thiadiazoles and acetylthio-piperazines .

- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products, while reflux favors thermodynamic regioisomers .

Stability and Degradation: How to assess hydrolytic stability of the urea and thioether bonds?

- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24–72 hrs. Monitor via HPLC:

- Stabilizers : Lyophilize with trehalose or store in amber vials under N₂ to prevent light/moisture degradation .

Advanced Derivative Design: What structural modifications enhance bioavailability while retaining activity?

- Piperazine substitution : Replace ethyl carboxylate with methyl ester to reduce logP (improve solubility) .

- Prodrug strategies : Convert thiophene urea to a carbamate for enhanced membrane permeability, with enzymatic cleavage in vivo .

- Bioisosteres : Replace thiadiazole with 1,2,4-triazole to maintain H-bonding while reducing metabolic oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.